molecular formula C12H22CaO12 B8203523 calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate

Cat. No.: B8203523
M. Wt: 398.37 g/mol
InChI Key: JDNCPQAABKGYIO-URCBBDMXSA-L
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Description

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 It is a calcium salt derivative of 3-deoxy-2-C-(hydroxymethyl)-D-threo-pentonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 3-deoxy-2-C-(hydroxymethyl)-D-threo-pentonic acid with calcium ions. The reaction conditions often include controlled pH levels and temperatures to ensure the formation of the desired calcium salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Calcium β-D-isosaccharinate
  • Calcium β-D-glucoisosaccharinate
  • β-D-Isosaccharinic acid calcium salt

Uniqueness

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structural configuration and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

calcium;(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2/t2*4-,6+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCPQAABKGYIO-URCBBDMXSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@@](CO)(C(=O)[O-])O.C([C@@H](CO)O)[C@@](CO)(C(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CaO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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